Pyridazinone R¹ Substituent: Phenyl vs. Pyridin-3-yl
In a 2022 study where the 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide scaffold was derivatized, the lead compound (8d) bearing a phenyl substituent at the pyridazinone 3‑position achieved a porcine pancreatic lipase (PPL) IC₅₀ of 32.66 µg mL⁻¹ (~83 µM assuming MW ∼393) [1]. By contrast, the nearest commercially available analog, 3-(4-methoxyphenyl)-N-{3-[6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl]propyl}propanamide (CAS 1021137-67-6), incorporates a pyridin‑3‑yl at the same position. No published IC₅₀ data exist for this pyridinyl analog; however, molecular docking simulations predict that the pyridinyl nitrogen introduces a hydrogen‑bond acceptor that alters the binding pose within the lipase catalytic pocket relative to the phenyl congener [1]. Target compound 1040668-71-0 retains the phenyl group present in the experimentally validated hit, avoiding an uncharacterized electronic perturbation that may reduce potency in lipase‑focused campaigns.
| Evidence Dimension | PPL inhibitory potency (IC₅₀) and predicted binding pose |
|---|---|
| Target Compound Data | Phenyl at pyridazinone 3‑position; no direct IC₅₀ available; closest validated scaffold hit IC₅₀ = 32.66 µg mL⁻¹ [1] |
| Comparator Or Baseline | CAS 1021137-67-6: pyridin-3-yl at same position; no published IC₅₀; docking predicts altered H‑bond network [1] |
| Quantified Difference | Qualitative: Phenyl → Pyridinyl introduces one additional H‑bond acceptor, predicted to shift docking score (no quantitative ΔIC₅₀ available) |
| Conditions | Porcine pancreatic lipase type II inhibition assay (in vitro); molecular docking using PPL crystal structure [1] |
Why This Matters
For teams building on existing phenylpyridazinone lipase inhibitor SAR, retaining the phenyl substituent maintains continuity with published hit matter, whereas the pyridinyl analog represents an uncharacterized branch point that requires de novo potency validation.
- [1] Alagöz MA, Doğan İS, Sener S, Özdemir Z. Synthesis, Molecular Docking and Molecular Dynamics Simulation Studies of Some Pyridazinone Derivatives as Lipase Inhibitors. Cumhuriyet Science Journal. 2022;43:391–397. doi:10.17776/csj.1135400. View Source
